molecular formula C26H28Cl2N4O4 B1675108 Nizoral CAS No. 142128-57-2

Nizoral

Numéro de catalogue B1675108
Numéro CAS: 142128-57-2
Poids moléculaire: 531.4 g/mol
Clé InChI: XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Nizoral” or ketoconazole is a synthetic broad-spectrum antifungal agent available in scored white tablets, each containing 200 mg ketoconazole base for oral administration . It is also available as a shampoo, which contains Ketoconazole, a clinically proven, powerful dandruff fighting ingredient . It is used to treat skin infections such as athlete’s foot, jock itch, ringworm, and certain kinds of dandruff .


Synthesis Analysis

Ketoconazole, the active ingredient in Nizoral, belongs to the group of azoles (imidazole) . The synthesis of imidazole-based compounds like ketoconazole involves various key starting materials including aromatic and heteroaromatic 2-nitro-amines, phenylenediamine, carboxylic acids or its derivatives .


Molecular Structure Analysis

Ketoconazole is cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyl]phenyl] piperazine and has a molecular weight of 531.44 . The molecular structure of ketoconazole is critical to its activity as an antifungal agent .

Applications De Recherche Scientifique

Treatment for Female Pattern Hair Loss (FPHL)

Nizoral has been studied for its potential use in treating female pattern hair loss (FPHL). In a study, it was found that topical ketoconazole had a trichogenic effect in FPHL with few side effects . However, the improvement was delayed until the 6th month of treatment compared to minoxidil, another treatment for FPHL .

Treatment for Seborrheic Dermatitis

Nizoral is commonly used to treat seborrheic dermatitis, a chronic inflammatory skin condition affecting areas like the scalp, face, and chest . It can reduce symptoms like flaking, scaling, redness, and itching . Nizoral works by decreasing yeast growth associated with seborrheic dermatitis, reducing inflammation and skin cell turnover, and improving symptoms .

Treatment for Hair Loss Associated with Fungal Infections or Androgenetic Alopecia

Nizoral shampoo presents a viable option for those battling hair loss associated with fungal infections or androgenetic alopecia . It has been shown to improve hair density and reduce inflammation . However, it’s not a one-size-fits-all solution and its effectiveness can vary among individuals .

Anti-Androgenic Properties

Ketoconazole, the active ingredient in Nizoral, has anti-androgenic properties . This means it can block the effects of androgens, hormones that can contribute to conditions like hair loss and seborrheic dermatitis .

Antifungal Effects

Nizoral has antifungal effects, which can be beneficial in treating conditions caused by yeast and fungi . It works by preventing the growth of these organisms .

Anti-Inflammatory Effects

Nizoral has anti-inflammatory properties, which can help reduce inflammation associated with conditions like seborrheic dermatitis and hair loss .

Mécanisme D'action

Target of Action

Nizoral, also known as Ketoconazole, primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol , which is a vital component of the fungal cell membrane .

Mode of Action

Ketoconazole interacts with its target, the 14-α-sterol demethylase, and inhibits its function . This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by Ketoconazole is the ergosterol synthesis pathway. By inhibiting the 14-α-sterol demethylase enzyme, Ketoconazole prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to an increase in cellular permeability, thereby inhibiting the growth of the fungus .

Pharmacokinetics

Ketoconazole exhibits a bioavailability of 37–97% when taken orally . It undergoes extensive metabolism in the liver, predominantly through oxidation and O-dealkylation . The major identified metabolic pathways are oxidation and degradation of the imidazole and piperazine rings . Ketoconazole is eliminated biphasically, with a half-life of 2 hours during the first 10 hours and 8 hours thereafter . About 13% of the dose is excreted in the urine, of which 2 to 4% is unchanged drug . The major route of excretion is through the bile into the intestinal tract .

Result of Action

The inhibition of ergosterol synthesis by Ketoconazole leads to increased fungal cellular permeability . This alteration in the cell membrane disrupts normal fungal cell activity, thereby inhibiting the growth and proliferation of the fungus .

Action Environment

Therefore, factors that alter the acidity of the environment, such as co-administration with antacids or proton pump inhibitors, could potentially influence the drug’s action and efficacy

Safety and Hazards

Ketoconazole can cause serious harm to your liver that may result in liver transplant or cause death . It can also cause a serious heart problem . Common side effects of Nizoral Topical may include thinning hair, changes in the color or texture of your hair, dry skin, or mild itching .

Propriétés

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161949
Record name (-)-Ketoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, COLOURLESS CRYSTALS OR POWDER.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

0.0866 mg/L, Solubility in water: none
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.
Record name Levoketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ketoconazole

Color/Form

Crystals from 4-methylpentanone

CAS RN

142128-57-2, 65277-42-1, 142128-59-4
Record name (-)-Ketoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142128-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketoconazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoketoconazole [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Ketoconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Ketoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketoconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOKETOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KETOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

146 °C, 148-152 °C
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nizoral
Reactant of Route 2
Reactant of Route 2
Nizoral
Reactant of Route 3
Reactant of Route 3
Nizoral
Reactant of Route 4
Reactant of Route 4
Nizoral
Reactant of Route 5
Reactant of Route 5
Nizoral
Reactant of Route 6
Reactant of Route 6
Nizoral

Q & A

Q1: What is the primary mechanism of action of ketoconazole?

A1: Ketoconazole [] is a broad-spectrum antifungal agent that acts by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane [, , , ]. It achieves this by binding to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol [, ]. This disruption in ergosterol synthesis leads to increased permeability of the fungal cell membrane, ultimately resulting in cell death [].

Q2: Does ketoconazole affect human cells?

A2: While ketoconazole primarily targets fungal cells, it can also interact with mammalian cytochrome P450 enzymes at higher concentrations, leading to potential drug interactions and adverse effects [, , ]. This is one of the reasons why monitoring liver function during ketoconazole therapy is essential [].

Q3: Are there any concerns regarding the development of resistance to ketoconazole?

A4: Like other antifungal agents, the prolonged or inappropriate use of ketoconazole can lead to the emergence of resistant fungal strains []. Resistance mechanisms can involve mutations in the target enzyme, lanosterol 14α-demethylase, or overexpression of efflux pumps that reduce intracellular drug accumulation [].

Q4: What are the key pharmacokinetic properties of ketoconazole?

A5: Ketoconazole exhibits variable oral bioavailability, influenced by factors such as gastric pH and food intake [, ]. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, and is excreted mainly in feces and bile [].

Q5: How does the formulation of ketoconazole affect its bioavailability?

A6: Different formulations of ketoconazole, such as creams, shampoos, and tablets, can influence drug release and penetration into target tissues [, ]. For instance, a ketoconazole foam formulation (Extina) demonstrated enhanced skin penetration compared to the cream formulation (Nizoral) in permeation studies [].

Q6: What are the potential adverse effects associated with ketoconazole use?

A7: Ketoconazole has been associated with hepatotoxicity, which can manifest as asymptomatic transaminase elevations or, in rare cases, overt hepatitis []. The risk of liver injury is dose-dependent and may be higher in elderly patients [].

Q7: How does ketoconazole interact with other drugs?

A8: Ketoconazole is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, and can significantly impact the metabolism of co-administered drugs that are substrates of this enzyme [, ]. This inhibition can lead to elevated plasma concentrations of the co-administered drug, potentially resulting in adverse effects [, ].

Q8: Beyond its antifungal properties, are there other potential applications of ketoconazole being investigated?

A9: Interestingly, ketoconazole has been identified as a potential inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor through computational modeling studies []. This suggests that ketoconazole could potentially be repurposed as an antiviral agent against COVID-19, although further research is needed to validate these findings [].

Q9: How is ketoconazole typically quantified in pharmaceutical formulations and biological samples?

A10: Various analytical methods have been developed for the determination of ketoconazole, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) [, ]. These methods offer good sensitivity, accuracy, and precision for quantifying ketoconazole in pharmaceutical products and biological matrices [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.